

Application Notes: Photochemical Synthesis of Benzopinacol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

Introduction

The synthesis of **benzopinacol** from benzophenone is a classic and illustrative example of a photochemical reaction in organic chemistry. This process involves the photoreduction of a diaryl ketone (benzophenone) to a 1,2-diol (**benzopinacol**). The reaction is initiated by the absorption of ultraviolet (UV) light, typically from sunlight, which excites the benzophenone molecule to a reactive triplet state.^{[1][2]} In the presence of a hydrogen donor, such as 2-propanol (isopropyl alcohol), the excited benzophenone abstracts a hydrogen atom, leading to the formation of two ketyl radicals which then dimerize to form the stable **benzopinacol** product.^{[1][3]} A trace amount of acetic acid is often added to neutralize any alkaline residues in the glassware, which could otherwise catalyze an undesirable cleavage of the product.^{[4][5]} This method provides a high-yield pathway to a sterically hindered diol and serves as an excellent model for studying free-radical chemistry and photochemical transformations.

Experimental Protocol

This protocol details the step-by-step synthesis of **benzopinacol** via the photochemical reduction of benzophenone.

Materials and Reagents:

- Benzophenone
- Isopropyl alcohol (2-propanol)

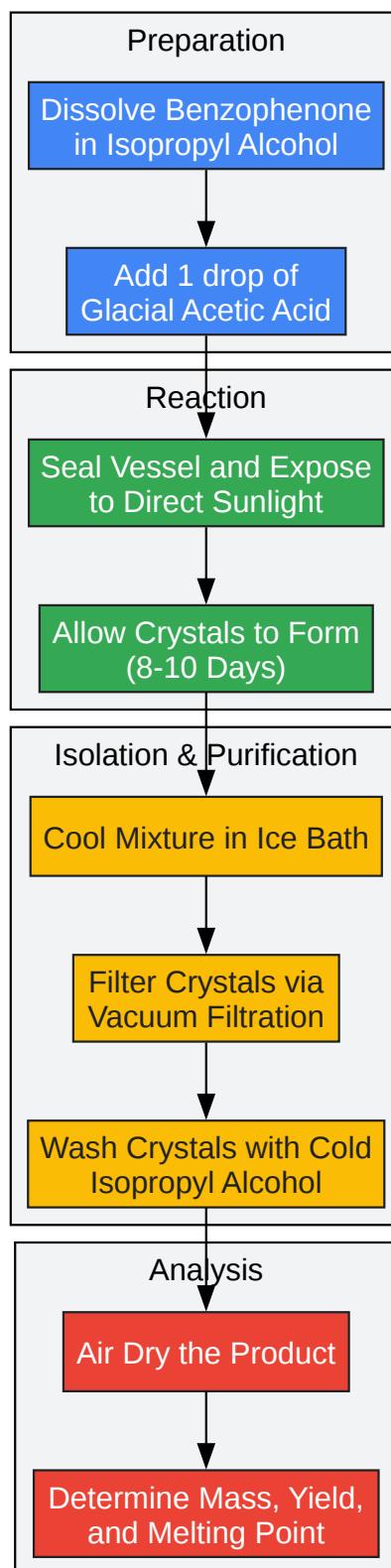
- Glacial acetic acid
- Round-bottom flask or a large vial
- Stopper or cap for the flask/vial
- Heating mantle or warm water bath
- Beaker
- Büchner funnel and filter flask
- Vacuum source
- Watch glass

Procedure:

- Dissolution of Benzophenone: In a suitable reaction vessel (e.g., a 1-L round-bottomed flask for larger scale or a 20 mL vial for smaller scale), combine benzophenone and isopropyl alcohol.^{[3][4]} For example, dissolve 150 g of benzophenone in 850 mL of isopropyl alcohol.^[4] Gentle warming with a warm water bath can be used to facilitate dissolution.^{[2][3]}
- Addition of Catalyst: Add one drop of glacial acetic acid to the solution.^{[2][4]} This is crucial to neutralize any basic impurities that might be present on the glass surface, which could cause the decomposition of the **benzopinacol** product.^[5]
- Reaction Setup: Ensure the flask or vial is filled almost to the top with isopropyl alcohol to minimize the amount of trapped air.^[3] Securely close the vessel with a stopper or cap. For flasks, the stopper should be firmly wired or tied in place.^[4] If using a vial, wrap the cap with Parafilm to prevent leakage.^[3]
- Photochemical Reaction: Place the reaction vessel in a location where it will be exposed to direct and bright sunlight.^{[3][4]} The reaction can be monitored by the formation of small, colorless crystals of **benzopinacol**, which is sparingly soluble in isopropyl alcohol.^[6]
- Reaction Time: The duration of the reaction is dependent on the intensity of the sunlight. In bright sunshine, crystals may begin to form within 3 to 5 hours, and the reaction can be

nearly complete in eight to ten days.[4][6] In less sunny conditions, the reaction may take up to two weeks.[5]

- **Product Isolation:** Once the reaction is complete (i.e., when crystal formation ceases), cool the reaction mixture in an ice bath to maximize the precipitation of the product.[4][7]
- **Filtration and Washing:** Collect the crystalline product by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold isopropyl alcohol to remove any unreacted benzophenone and other soluble impurities.[4] The filtrate can be reserved for subsequent reductions with additional benzophenone.[4]
- **Drying and Characterization:** Allow the crystals to air-dry on a watch glass.[3] Once dry, determine the mass of the product to calculate the yield. The melting point of the purified **benzopinacol** should be determined. The expected melting point is in the range of 188–190°C.[4][6]


Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of **benzopinacol**.

Parameter	Value	Reference(s)
Reactants		
Benzophenone	150 g (0.82 mol)	[4]
Isopropyl Alcohol	850 mL (665 g, 11 mol)	[4]
Glacial Acetic Acid	1 drop	[4]
Reaction Conditions		
Light Source	Direct Sunlight	[4]
Reaction Time	8-10 days (dependent on light intensity)	[4]
Temperature	Ambient (can be warmed to 45°C initially)	[4]
Product & Yield		
Product Name	Benzopinacol	
Theoretical Yield	~150 g	[4]
Actual Yield	141-142 g	[4]
Percentage Yield	93-94%	[4]
Physical Properties		
Appearance	Small, colorless crystals	[6]
Melting Point (M.P.)	188–190°C	[4]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the laboratory synthesis of **benzopinacol**.

[Click to download full resolution via product page](#)

Caption: Workflow for **Benzopinacol** Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. ijpda.org [ijpda.org]
- 3. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Photochemical Synthesis of Benzopinacol and Its Acid-Catalyzed Rerrangement Product Benzopinacolone - 2799 Words | Bartleby [bartleby.com]
- To cite this document: BenchChem. [Application Notes: Photochemical Synthesis of Benzopinacol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666686#step-by-step-synthesis-of-benzopinacol-in-the-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com